1-(5-ETHYNYL-2-HYDROXYPHENYL)ETHANONE
Overview
Description
1-(5-ETHYNYL-2-HYDROXYPHENYL)ETHANONE is an organic compound characterized by the presence of an acetyl group at the second position and an ethynyl group at the fourth position on a phenol ring. This compound is known for its planar geometry, which is stabilized by an intramolecular hydrogen bond between the hydroxyl and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-4-ethynylphenol typically involves the acetylation of 4-ethynylphenol. One common method includes the reaction of 4-ethynylphenol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
While specific industrial production methods for 2-acetyl-4-ethynylphenol are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-ETHYNYL-2-HYDROXYPHENYL)ETHANONE can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(5-ETHYNYL-2-HYDROXYPHENYL)ETHANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-acetyl-4-ethynylphenol involves its ability to form stable complexes with metal ions through coordination bonds. The phenolic hydroxyl and carbonyl groups act as ligands, binding to metal ions and forming coordination polymers . This property is exploited in various applications, including catalysis and materials science.
Comparison with Similar Compounds
Similar Compounds
2-Acetylphenol: Lacks the ethynyl group, making it less versatile in forming coordination polymers.
4-Ethynylphenol: Lacks the acetyl group, reducing its ability to participate in certain chemical reactions.
2-Acetyl-4-aminoresorcinol: Contains an amino group instead of an ethynyl group, leading to different chemical properties and applications.
Uniqueness
1-(5-ETHYNYL-2-HYDROXYPHENYL)ETHANONE is unique due to the presence of both acetyl and ethynyl groups on the phenol ring. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
1-(5-ethynyl-2-hydroxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-3-8-4-5-10(12)9(6-8)7(2)11/h1,4-6,12H,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOBMCKLMBUPAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C#C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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